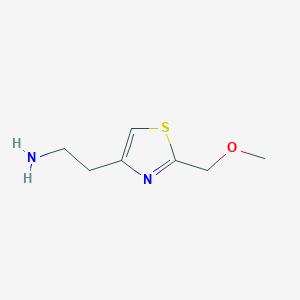
5-Bromo-2-cyanobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5th position and a cyano group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzenesulfonamide typically involves the bromination of 2-cyanobenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is advantageous due to its high selectivity, environmental friendliness, and the ability to recycle the brominating reagent .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Reduction Reactions: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-cyanobenzenesulfonamide or 5-thio-2-cyanobenzenesulfonamide.
Coupling Reactions: Products include various biaryl compounds.
Reduction Reactions: Products include 5-bromo-2-aminobenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyanobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyanobenzenesulfonamide depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites. The bromine and cyano groups enhance its binding affinity and specificity. Molecular docking studies have shown that it can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanobenzenesulfonamide: Lacks the bromine substitution, making it less reactive in certain coupling reactions.
5-Bromo-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of a cyano group, altering its reactivity and applications.
5-Bromo-2-aminobenzenesulfonamide: Contains an amino group instead of a cyano group, making it more suitable for different types of chemical modifications
Uniqueness
5-Bromo-2-cyanobenzenesulfonamide is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity patterns and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for developing enzyme inhibitors and other bioactive molecules.
Propiedades
Fórmula molecular |
C7H5BrN2O2S |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
5-bromo-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
Clave InChI |
SRJSRQSXJVGYHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)S(=O)(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)





